molecular formula C31H28N4O5 B11438440 N-(furan-2-ylmethyl)-2,4-dioxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-2,4-dioxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11438440
M. Wt: 536.6 g/mol
InChI Key: FQHYPCUORCUULG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a furan ring, which can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the furan ring and the phenyl group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazoline core can produce dihydroquinazolines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Furan derivatives: Compounds with furan rings and varying functional groups.

    Phenylcarbamoyl derivatives: Compounds with phenylcarbamoyl groups attached to different cores.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of a quinazoline core, furan ring, and phenylcarbamoyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C31H28N4O5

Molecular Weight

536.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C31H28N4O5/c1-19-14-20(2)28(21(3)15-19)33-27(36)18-34-26-16-22(29(37)32-17-24-10-7-13-40-24)11-12-25(26)30(38)35(31(34)39)23-8-5-4-6-9-23/h4-16H,17-18H2,1-3H3,(H,32,37)(H,33,36)

InChI Key

FQHYPCUORCUULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N(C2=O)C5=CC=CC=C5)C

Origin of Product

United States

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